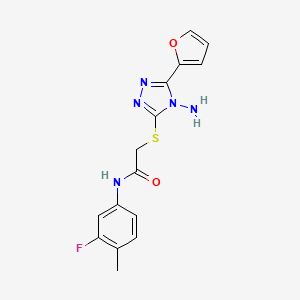
(5Z)-5-(2-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(2-metoxibencilideno)-2-(fenilamino)-1,3-tiazol-4(5H)-ona es un compuesto orgánico sintético que pertenece a la familia de las tiazolonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolona sustituido con un metoxibencilideno y un grupo fenilamino. Ha despertado interés en diversos campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (5Z)-5-(2-metoxibencilideno)-2-(fenilamino)-1,3-tiazol-4(5H)-ona normalmente implica la condensación de 2-metoxibenzaldehído con 2-aminotiazol en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones de reflujo en un disolvente apropiado, como etanol o metanol. El producto resultante se purifica mediante recristalización o cromatografía en columna para obtener el compuesto deseado con un alto rendimiento y pureza.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para (5Z)-5-(2-metoxibencilideno)-2-(fenilamino)-1,3-tiazol-4(5H)-ona no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar una producción eficiente y rentable a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-5-(2-metoxibencilideno)-2-(fenilamino)-1,3-tiazol-4(5H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfóxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su derivado de tiazolidina correspondiente.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como haluros o aminas en condiciones básicas o ácidas para lograr la sustitución.
Principales Productos Formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Diversos derivados de tiazolona sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Estudiado por su potencial como agente terapéutico en el tratamiento de ciertas enfermedades.
Industria: Posible uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-(2-metoxibencilideno)-2-(fenilamino)-1,3-tiazol-4(5H)-ona no se entiende completamente. Se cree que interactúa con dianas moleculares específicas, como enzimas o receptores, para ejercer sus efectos biológicos. El compuesto puede inhibir o activar ciertas vías, lo que lleva a sus propiedades antimicrobianas o terapéuticas observadas.
Comparación Con Compuestos Similares
Compuestos Similares
(5Z)-5-(2-hidroxibencilideno)-2-(fenilamino)-1,3-tiazol-4(5H)-ona: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxilo.
(5Z)-5-(2-clorobencilideno)-2-(fenilamino)-1,3-tiazol-4(5H)-ona: Estructura similar pero con un grupo cloro en lugar de un grupo metoxilo.
Singularidad
La presencia del grupo metoxilo en (5Z)-5-(2-metoxibencilideno)-2-(fenilamino)-1,3-tiazol-4(5H)-ona imparte propiedades químicas y biológicas únicas en comparación con sus análogos. Este grupo funcional puede influir en la reactividad, solubilidad e interacción del compuesto con dianas biológicas, lo que lo convierte en un compuesto de interés para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C17H14N2O2S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-10-6-5-7-12(14)11-15-16(20)19-17(22-15)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,19,20)/b15-11- |
Clave InChI |
QSOXZQMTWVWWEY-PTNGSMBKSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2 |
SMILES canónico |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
![propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12135533.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135537.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135562.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)
![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)
